molecular formula C14H19N3O B8510388 1-(2-Morpholin-4-ylethyl)-indole-6-ylamine

1-(2-Morpholin-4-ylethyl)-indole-6-ylamine

Cat. No.: B8510388
M. Wt: 245.32 g/mol
InChI Key: NPZGKNQOQYQYOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Morpholin-4-ylethyl)-indole-6-ylamine is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

The synthesis of 1-(2-Morpholin-4-ylethyl)-indole-6-ylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indole and morpholine.

    Reaction Conditions: The reaction involves the alkylation of indole with 2-chloroethylmorpholine under basic conditions

    Industrial Production: Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1-(2-Morpholin-4-ylethyl)-indole-6-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives.

Scientific Research Applications

1-(2-Morpholin-4-ylethyl)-indole-6-ylamine has several scientific research applications:

    Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules. Its indole core makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding.

    Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In the industrial sector, the compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Morpholin-4-ylethyl)-indole-6-ylamine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological pathways. For example, it may inhibit the activity of certain kinases or bind to specific receptors.

    Pathways Involved: The pathways involved can vary depending on the specific biological context. The compound may modulate signaling pathways, affect gene expression, or alter cellular processes.

Comparison with Similar Compounds

1-(2-Morpholin-4-ylethyl)-indole-6-ylamine can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

1-(2-morpholin-4-ylethyl)indol-6-amine

InChI

InChI=1S/C14H19N3O/c15-13-2-1-12-3-4-17(14(12)11-13)6-5-16-7-9-18-10-8-16/h1-4,11H,5-10,15H2

InChI Key

NPZGKNQOQYQYOC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C=CC3=C2C=C(C=C3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

K2CO3 (5.08 g, 36.726 mmol) was added to a slurry of 6-nitroindole (1.985 g, 12.242 mmol), 4-(2-chloroethyl)morpholine hydrochloride (2.278 g, 12.242 mmol), and CH3CN (100 ml). The mix was heated at reflux for 18 h, then cooled to RT, filtered, and concentrated in vacuo. The crude was eluted through a silica gel column with a gradient of 3:97 to 5:95 and finally 8:92 MeOH:CH2Cl2, to yield upon drying 1-(2-morpholin-4-yl-ethyl)-6-nitro-1H-indole which was hydrogenated at regular condition described early to yield the title compound.
Name
Quantity
5.08 g
Type
reactant
Reaction Step One
Quantity
1.985 g
Type
reactant
Reaction Step One
Quantity
2.278 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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